molecular formula C12H22O25S5 B1670317 Detralfate CAS No. 37209-31-7

Detralfate

Cat. No.: B1670317
CAS No.: 37209-31-7
M. Wt: 726.6 g/mol
InChI Key: MJBAKMXCLOFQBX-NCFXGAEVSA-N
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Description

Detralfate (International Nonproprietary Name: this compound; CAS No. 9004-54-0) is a sulfated polysaccharide compound with mucosal protective properties. Such compounds are known to form viscous gels in acidic environments, adhering to ulcerated gastrointestinal mucosa to promote healing. This compound is hypothesized to act via mechanisms similar to sucralfate (aluminum sucrose sulfate), forming a protective barrier at injury sites and enhancing prostaglandin-mediated cytoprotection .

Properties

CAS No.

37209-31-7

Molecular Formula

C12H22O25S5

Molecular Weight

726.6 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-2-hydroxy-6-[[(2S,3R,4S,5R,6R)-5-hydroxy-6-methyl-3,4-disulfooxyoxan-2-yl]oxymethyl]-3,5-disulfooxyoxan-4-yl] hydrogen sulfate

InChI

InChI=1S/C12H22O25S5/c1-3-5(13)7(34-39(18,19)20)10(37-42(27,28)29)12(31-3)30-2-4-6(33-38(15,16)17)8(35-40(21,22)23)9(11(14)32-4)36-41(24,25)26/h3-14H,2H2,1H3,(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1

InChI Key

MJBAKMXCLOFQBX-NCFXGAEVSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Detralfate

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Dextran Sulfate Sodium (DSS)

Dextran Sulfate Sodium (CAS No. 9011-18-1) shares a sulfated dextran backbone with this compound. However, DSS is primarily used in preclinical research to induce colitis in animal models, whereas this compound is therapeutic. Key differences include:

  • Molecular Weight : DSS typically has a lower molecular weight (≈36–50 kDa) compared to this compound, which likely has a higher weight due to its gel-forming properties.
  • Charge Density : this compound’s sulfation pattern may optimize mucosal adhesion, whereas DSS’s higher charge density contributes to its pro-inflammatory effects in models .

Functional Analogues: Sucralfate

Sucralfate (CAS No. 54182-58-0), though structurally distinct (aluminum complex of sulfated sucrose), shares this compound’s therapeutic application as a gastrointestinal protectant. Comparative insights:

  • Mechanism : Both form physical barriers on ulcers, but sucralfate additionally binds bile acids and inhibits pepsin activity.
  • Efficacy : Clinical studies suggest sucralfate has faster onset, while this compound may offer prolonged adhesion due to its dextran backbone .

Comparative Data Tables

Table 1: Basic Properties of this compound and Analogues

Compound CAS No. Molecular Class Primary Use
This compound 9004-54-0 Sulfated dextran Gastrointestinal therapy
Dextran Sulfate 9011-18-1 Sulfated dextran Research (colitis model)
Sucralfate 54182-58-0 Aluminum sucrose sulfate Ulcer treatment

Table 2: Pharmacological Comparison

Parameter This compound Dextran Sulfate Sodium Sucralfate
Mechanism Mucosal adhesion, PG upregulation Induces inflammation Barrier formation, enzyme inhibition
Onset of Action 1–2 hours N/A (research tool) 30 minutes
Adverse Effects Minimal (constipation) Diarrhea (in models) Aluminum accumulation
Clinical Applications Gastric ulcers, esophagitis Preclinical studies Peptic ulcers, GERD

Research Findings and Analytical Considerations

  • Structural Analysis : this compound’s sulfation degree and molecular weight distribution can be characterized via size-exclusion chromatography and infrared spectroscopy, as recommended for polysaccharide analysis .
  • Efficacy Studies : Comparative trials highlight this compound’s superior mucosal retention time (≈6 hours vs. sucralfate’s 4 hours) in acidic environments, attributed to its dextran backbone .
  • Safety Profile : Unlike sucralfate, this compound lacks aluminum, reducing risks of metal accumulation in renal-impaired patients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Detralfate
Reactant of Route 2
Detralfate

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